Cetylpyridinium chloride monohydrate

Catalog No.
S567560
CAS No.
6004-24-6
M.F
C21H38N.Cl.H2O
C21H40ClNO
M. Wt
358.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium chloride monohydrate

CAS Number

6004-24-6

Product Name

Cetylpyridinium chloride monohydrate

IUPAC Name

1-hexadecylpyridin-1-ium;chloride;hydrate

Molecular Formula

C21H38N.Cl.H2O
C21H40ClNO

Molecular Weight

358.0 g/mol

InChI

InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1

InChI Key

NFCRBQADEGXVDL-UHFFFAOYSA-M

solubility

Very soluble in water, chloroform

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

The exact mass of the compound Cetylpyridinium chloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cetylpyridinium chloride (CPC) monohydrate is the hydrated, crystalline form of a cationic quaternary ammonium compound. It functions as a broad-spectrum antiseptic and surfactant, primarily utilized in oral care products, pharmaceutical formulations, and personal care items. Its key procurement-relevant attributes stem from its ability to disrupt microbial cell membranes, leading to its efficacy in preventing dental plaque and reducing gingivitis. The monohydrate form is specifically produced for its favorable handling and stability properties compared to the anhydrous version.

Research Fit

1 Cationic quaternary ammonium antimicrobial research compound
2 Monohydrate form with defined USP water content specification
3 Membrane-disruption mechanism across Gram+/Gram−/fungal models
4 Aqueous solubility and surface-activity research compatible

Direct substitution of Cetylpyridinium Chloride Monohydrate with its anhydrous counterpart (CAS 123-03-5) or other generic quaternary ammonium compounds presents significant risks in processability and formulation stability. The single water molecule in the monohydrate is crucial for its defined crystalline structure, which results in a non-hygroscopic, free-flowing powder that is easier to handle, weigh, and store under standard conditions. The anhydrous form, lacking this stabilizing water molecule, is more prone to absorbing atmospheric moisture, which can lead to clumping, inaccurate dosing, and compromised stability in finished formulations. Furthermore, the thermal behavior is distinct; the monohydrate has a defined dehydration temperature that must be accounted for in manufacturing processes like drying or granulation, a processing constraint absent in the anhydrous form. These physical differences mean that substituting the monohydrate requires re-validation of handling procedures and formulation protocols to ensure product consistency and efficacy.

Substitution Risk

Alternative
Mismatch Context
BAC, Cetrimide, CTAB
Headgroup and alkyl-chain architecture differences may shift zeta-potential, CMC, and surface-uptake profiles
Chlorhexidine (CHX)
Staining endpoint and protein-interference context may differ; non-brushing model response not directly transferable
Anhydrous CPC (CAS 123-03-5)
Water content differential affects assay calculation and formulation stoichiometry; not interchangeable without correction
PHMB
Protein-error susceptibility context differs under exudate-mimetic conditions; may require prolonged contact time

Defined Thermal Processing Window for Formulation Manufacturing

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirm that Cetylpyridinium Chloride Monohydrate has a distinct, sharp endothermic peak corresponding to its dehydration event prior to decomposition. A study identified this initial event occurring at approximately 84°C, which represents the loss of the water of hydration. This is followed by a major decomposition event at a much higher temperature (above 230°C). In contrast, the anhydrous form melts at a slightly lower temperature (77°C) and lacks the initial dehydration step.

Evidence DimensionThermal Event Temperature
Target Compound DataInitial endothermic peak (dehydration) at ~84°C
Comparator Or BaselineAnhydrous Cetylpyridinium Chloride: Melting point at 77°C, no dehydration event
Quantified DifferencePresence of a distinct ~84°C dehydration event unique to the monohydrate, providing a clear processing temperature limit.
ConditionsThermal analysis via Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min.

This provides a precise upper-temperature limit for processes like drying, blending, or granulation, ensuring the material's form and stability are maintained during manufacturing.

Zeta-Potential & Log-Reduction
Head-to-head
ζ-potential: 67.23 mV (highest among 5 QAS tested). Log-reductions: E. coli O157:H7 3.33, S. Typhimurium 3.28, L. monocytogenes 4.54 — exceeding NaOCl baseline by 0.97–2.11 log-reductions.
Supports electrostatic surface-interaction and sanitization endpoint research
Spinach leaf model; 5 min contact; 25°C

Superior Handling and Stability Due to Non-Hygroscopic Nature

The monohydrate form of Cetylpyridinium Chloride is characterized in the literature as a non-hygroscopic, dry powder. This physical stability is a direct result of the water molecule being integrated into the crystal lattice, satisfying the compound's hygroscopic potential. In contrast, the anhydrous form (CAS 123-03-5) is implicitly hygroscopic as it will readily absorb atmospheric moisture to reach the more stable monohydrate state. This tendency makes the anhydrous form difficult to handle, leading to clumping, inaccurate weighing, and potential degradation, whereas the monohydrate remains a free-flowing powder under typical ambient conditions.

Evidence DimensionHygroscopicity
Target Compound DataDescribed as a stable, non-hygroscopic white powder
Comparator Or BaselineAnhydrous Cetylpyridinium Chloride: Inherently hygroscopic, readily absorbs water from the atmosphere
Quantified DifferenceQualitatively significant difference in material handling and storage stability
ConditionsStandard laboratory and manufacturing environments

Procuring the monohydrate form reduces operational complexity, improves weighing accuracy, and ensures long-term storage stability, minimizing material waste and process variability.

CPC vs CHX Plaque Index
Reported
Brushing models: no significant difference in plaque and gingivitis scores. Non-brushing models: CHX favored by mean difference 0.55 (95% CI 0.19–0.91, p=0.003). Staining tendency: CHX higher than CPC.
Reported oral antimicrobial endpoint context; brushing-condition response comparable
Meta-analysis of 14 RCTs; GRADE moderate certainty

Demonstrated Antimicrobial Efficacy Profile Against Common Quaternary Ammonium Substitutes

In comparative studies of antimicrobial efficacy, Cetylpyridinium Chloride has demonstrated potent activity against key pathogens. For instance, one study found the Minimum Inhibitory Concentration (MIC) of CPC against a type strain of E. coli (ATCC 10536) to be 16 µg/mL. While there can be cross-resistance, this positions CPC as a well-characterized antiseptic. When compared to another common quaternary ammonium compound, Benzalkonium Chloride (BAC), studies have shown that alkyl chain length is a critical determinant of cytotoxicity, with the C16 chain of CPC contributing to its high activity. The selection between CPC and BAC can therefore be made based on the target organism and required efficacy spectrum.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data16 µg/mL against E. coli (ATCC 10536)
Comparator Or BaselineBenzalkonium Chloride (BAC): A common substitute; efficacy is highly dependent on alkyl chain length (C12, C14, C16) and target microbe.
Quantified DifferenceProvides a specific, quantitative benchmark of antimicrobial activity for formulation design and comparison against alternatives.
ConditionsIn vitro agar dilution or broth microdilution methods.

This allows formulators to select an antiseptic with a known efficacy profile against relevant microorganisms, justifying its use over other, potentially less characterized or less potent, quaternary ammonium compounds.

Protein Error Resistance
Reported
CPC: no protein error at 0.3% or 3% bovine albumin; significant reduction within 0.5–1 min against S. aureus, P. aeruginosa, E. coli, E. faecium, C. albicans. PHMB: protein interference vs S. aureus. CHX: required up to 10 min for comparable reduction.
Supports protein-rich environment antimicrobial research context
DIN EN 13727 suspension method; albumin challenge 0.3%–3%
C. albicans Uptake Kinetics
Reported
CPC equilibrium uptake: <30 seconds. BAC equilibrium uptake: 5 minutes. Molecular adsorption: CPC 1.33×10¹² molecules/blastospore (vs cetrimide 3.17×10¹², BAC 2.32×10¹²). Langmuirian isotherm behavior across all three QACs.
Reported surface adsorption kinetics context; faster onset may support time-sensitive research models
C. albicans MEN strain blastospores; room temperature
Dual-Phase Solubility
Cross-study
CPC: very soluble in both lipid and water phases. Comparator QACs (SPDAT, DDABS, TBAHNS): poorly soluble in one or both phases. Monohydrate form additionally documented as very soluble in water, alcohol, and chloroform.
Supports formulation versatility and membrane-penetration research review
Class-level solubility classification; pharmaceutical solvent systems
Hydrate Specification
Specification review
Water content: 4.5–5.5% (USP monograph). Assay: 99.0–102.0% calculated on anhydrous basis via Karl Fischer titration and HPLC methodology. Monohydrate CAS: 6004-24-6.
Supports monohydrate form selection and assay correction for formulation stoichiometry
Vendor COA context; verify per current USP monograph

Solid and Powder Formulations Requiring High Stability and Precise Dosing

The non-hygroscopic and free-flowing nature of the monohydrate makes it the material of choice for solid dosage forms such as antiseptic lozenges, powders, or reconstitutable solutions where long-term stability, prevention of clumping, and accurate, repeatable weighing are critical for both manufacturing and final product quality.

Thermally Sensitive Manufacturing Processes

Ideal for formulations that undergo moderate heating during production (e.g., warm blending, low-temperature drying). The well-defined dehydration temperature of ~84°C provides a clear processing parameter to avoid unintended physical changes to the active ingredient, ensuring material integrity in the final product.

Aqueous-Based Antiseptic Formulations (e.g., Mouthwashes)

As an active ingredient in oral rinses and throat sprays, CPC monohydrate is highly soluble in water and provides broad-spectrum antimicrobial activity. Its proven efficacy against plaque-forming bacteria and yeasts supports its use in formulations aimed at reducing gingivitis and maintaining oral hygiene.

Application Fit

Application
Selection Property
Validation Focus
Oral antimicrobial rinse research
Comparator endpoint context vs chlorhexidine
Plaque-index and staining endpoint review under brushing and non-brushing models
Produce sanitization research
Zeta-potential driven surface interaction profile
Log-reduction endpoints and microbial surface charge assessment
Wound antisepsis research under protein challenge
Protein-error resistance profile
Antimicrobial reduction under exudate-mimetic albumin conditions
Analytical reference standard research
Monohydrate water content specification (USP)
Anhydrous-basis assay correction and method validation

Physical Description

Other Solid
White solid; [HSDB]

Color/Form

White powder

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

357.2798426 Da

Monoisotopic Mass

357.2798426 Da

Heavy Atom Count

24

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Melting Point

80 °C

UNII

D9OM4SK49P

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective Agents, Local
A LOCAL ANTI-INFECTIVE WHICH POSSESSES SURFACE-ACTIVE AS WELL AS ANTISEPTIC PROPERTIES AGAINST SENSITIVE NONSPORULATING BACTERIA ... USED FOR PREOPERATIVE PREPN OF SKIN FOR PROPHYLACTIC ANTISEPSIS OF MINOR WOUNDS & ... IRRIGATION OF OR TOPICAL APPLICATION TO MUCOUS MEMBRANES. ... ALSO INCORPORATED INTO MOUTHWASHES.
A CATIONIC SURFACE-AGENT ... BACTERICIDAL OR BACTERIOSTATIC AGAINST MANY GRAM-POSITIVE & GRAM-NEG ORGANISMS. ... ALSO ACTIVE AGAINST SOME FUNGI, INCL CANDIDA ALBICANS, & AGAINST TRICHOMONAS VAGINALIS, BUT IS NOT AN EFFECTIVE ANTI-INFECTIVE ... FOR SPORES OR MOST VIRUSES.
DOSAGE: TOPICAL, AS A 1:100 TO 1:1000 SOLN TO INTACT SKIN; 1:1000 FOR MINOR LACERATIONS; 1:2000 TO 1:10,000 TO MUCOUS MEMBRANES; 0.33 TO 3 MG IN LOZENGES OR TROCHES; FOR INSERTION INTO RECTUM, 0.05%. DOSAGE FORMS- LOZENGES NF: 1.5 MG IN 1:1500 CONCN; SOLN NF: 1:1000.
For more Therapeutic Uses (Complete) data for CETYLPYRIDINIUM CHLORIDE (16 total), please visit the HSDB record page.

Mechanism of Action

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/
EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/
EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Absorption Distribution and Excretion

ORAL RETENTION OF CETYLPYRIDINIUM CHLORIDE GIVEN AS 1 MIN MOUTH RINSE OF 10 ML OF 2.2 MMOL SOLN WAS 65% OF ADMIN DOSE.

Associated Chemicals

Cetylpyridinium chloride monohydrate;6004-24-6

Wikipedia

Cetylpyridinium_chloride

Drug Warnings

QUATERNARY AMMONIUM ANTISEPTICS ... APPLIED TO SKIN ... FORM FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE EVEN THOUGH OUTER SURFACE OF FILM IS BACTERICIDAL. SINCE CETYLPYRIDINIUM CHLORIDE IS INACTIVATED BY SOAPS, SOAP USED IN PRE-OPERATIVE TREATMENT OF SKIN MUST BE THOROUGHLY REMOVED ... BEFORE APPLICATION OF ANTISEPTIC.
GRAM NEGATIVE ORGANISMS, INCL STRAINS OF PSEUDOMONAS AERUGINOSA, ARE MORE RESISTANT /THAN GRAM POS/ & REQUIRE LONGER EXPOSURE /TO QUATERNARY AMMONIUM CMPD/. /QUATERNARY AMMONIUM CMPD/
ABSORBED AND INACTIVATED BY COTTON FABRICS, CELLULOSE SPONGES, CERTAIN PLASTICS (PARTICULARLY POLYVINYL CHLORIDE) OR OTHER POROUS MATERIALS. FOR THIS REASON, THESE AGENTS SHOULD NOT BE USED FOR COLD STERILIZATION OF CATHETERS, FLEXIBLE ENDOSCOPES OR OTHER INSTRUMENTS. /QUATERNARY AMMONIUM CMPD/
CAN CAUSE OCCASIONAL ALLERGIC RESPONSES WITH CHRONIC USE, AS WITH CERTAIN DEODORANT PREPN & DIAPER WASHES. /CATIONIC SURFACTANTS/
/DUE TO ADSORPTION TENDENCY/ ... REPEATED USE OF SAME SOLN FOR DISINFECTION OF POROUS MATERIALS CAN REDUCE THE CONCN OF THE AGENT BELOW THE BACTERICIDAL LIMIT. /CATIONIC SURFACTANTS/

Use Classification

Cosmetics -> Hair conditioning; Surfactant; Antistatic; Deodorant; Emulsifying; Antimicrobial

Methods of Manufacturing

ANHYD CMPD PREPD BY HEATING MIXT OF CETYL CHLORIDE & SLIGHT EXCESS OF PYRIDINE @ 140 °C FOR 6 HR. CRUDE PRODUCT IS DECOLORIZED WITH CHARCOAL & RECRYSTALLIZED FROM MIXED SOLVENT COMPOSED OF METHYL ETHYL KETONE & ALCOHOL ... THEN WASHED WITH ETHER & VACUUM DRIED @ 50-60 °C. /THEN RECRYSTALLIZED/ ... FROM WATER ... .
Pyridine + cetyl chloride (quaternization)

General Manufacturing Information

Other (requires additional information)
Pyridinium, 1-hexadecyl-, chloride (1:1): ACTIVE
/CETYLPYRIDINIUM CHLORIDE IS/ MONOHYDRATE OF QUATERNARY SALT OF PYRIDINE & CETYL CHLORIDE.
BACTERIAL SPORES RESIST EVEN PROLONGED CONTACT. AQ SOLN OF THESE CMPD ARE NOT TUBERCULOCIDAL. /QUATERNARY AMMONIUM CMPD/
SURFACTANTS ... ARE BLENDED INTO SOME DRUG PRODUCTS TO IMPROVE DISINTEGRATION OF TABLETS OR SPREAD & CONTACT OF MEDICATIONS ... WITH BODY SURFACES. ... PRECAUTIONS ... BECAUSE SOME ... CAN INACTIVATE OTHER DRUG PRODUCT INGREDIENTS. ... TWEEN 80 BINDS ... CETYLPYRIDINIUM CHLORIDE.
PHARMACEUTICAL INSULIN PREPN FOR RECTAL ADMIN COMPRISE INSULIN, A BASE, & AS ABSORPTION ACCELERATOR, SOMETIMES A CATIONIC SURFACTANT.
For more General Manufacturing Information (Complete) data for CETYLPYRIDINIUM CHLORIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DETERMINATION OF CETYLPYRIDINIUM CHLORIDE IN ADHESIVE TAPE "CYTOPLAST."
MICRO DETERMINATION OF QUATERNARY AMMONIUM CMPD BY ATOMIC ABSORPTION.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPN DETERMINED BY POTENTIOMETRIC TITRATION.
TLC DETERMINATION OF CETYLPYRIDINIUM IN A MOUTHWASH.
Domiphen bromide and cetylpyridinium chloride were determined in cosmetics by HPLC on Partisil 10 SCX (10 um) with 0.05M sodium formate in a mixture of methanol-water (80:20) as the mobile phase and UV detection at 274 nm. The determination was carried out with or without an internal standard. The recovery was close to 100%, and the detection limits for domiphen bromide and cetylpyridinium chloride were 50 and 250 ng, respectively. No interference from other ingredients was observed.

Interactions

AVOID ALCOHOL, WHICH HAS BEEN SHOWN TO INCREASE THE ORAL TOXICITY OF ... CETYL PYRIDINIUM CHLORIDE ... .
CURARE ANTAGONISTS SUCH AS NEOSTIGMINE AND EDROPHONIUM (TENSILON) ... MAY ENHANCE THE PARALYSIS ... . /BENZALKONIUM CHLORIDE/
... ANTAGONIZED BY ANIONIC SURFACTANTS, INCL SOAPS ... .
ETHANOL ACTIVATED UDP-GLUCURONOSYLTRANSFERASE ACTIVITY (P-NITROPHENOL SUBSTRATE) IN RAT LIVER IN VITRO, BUT INHIBITED ACTIVITY @ HIGHER ETHANOL CONCN. ACTIVATION NOT SEEN IN MICROSOMES PRETREATED IN VITRO WITH CETYLPYRIDINIUM CHLORIDE.

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